AM2201 7-hydroxyindole metabolite
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Overview
Description
AM2201 7-hydroxyindole metabolite is an expected minor monohydroxylated urinary metabolite of AM2201 . AM2201 is a potent synthetic cannabinoid (CB) with Ki values of 1.0 and 2.6 nM for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, respectively . The biological actions of this compound are unknown .
Synthesis Analysis
AM2201 7-hydroxyindole metabolite is an expected metabolite of AM2201 generated during phase I metabolism by cytochrome P450 . This suggests that it would be detectable in blood and urine . A study has identified major urinary metabolites of AM2201 and found that the metabolic profile in rats was similar to those in human subjects .
Molecular Structure Analysis
The molecular formula of AM2201 7-hydroxyindole metabolite is C24H22FNO2 . The exact mass is 375.16345711 g/mol and the monoisotopic mass is also 375.16345711 g/mol .
Chemical Reactions Analysis
AM2201 7-hydroxyindole metabolite is an expected metabolite of AM2201 generated during phase I metabolism by cytochrome P450 . This suggests that it would be detectable in blood and urine .
Physical And Chemical Properties Analysis
The molecular weight of AM2201 7-hydroxyindole metabolite is 375.4 g/mol . It has a XLogP3-AA value of 5.6, indicating its lipophilicity . It has one hydrogen bond donor and three hydrogen bond acceptors . The topological polar surface area is 42.2 Ų . The compound has a complexity of 527 .
Scientific Research Applications
Forensic Chemistry & Toxicology
AM2201 7-hydroxyindole metabolite is used as an analytical reference standard in forensic chemistry and toxicology . It helps in the identification and quantification of this compound in biological samples, which is crucial in forensic investigations .
Cannabinoid Research
AM2201 is a potent synthetic cannabinoid with Ki values of 1.0 and 2.6 nM for the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors, respectively . The 7-hydroxyindole metabolite of AM2201 is an expected minor monohydroxylated urinary metabolite of AM2201, based on the known metabolism of similar compounds . This makes it valuable in studying the pharmacokinetics and metabolic pathways of synthetic cannabinoids .
Drug Abuse Research
AM2201 and its metabolites, including the 7-hydroxyindole metabolite, are used in the study of drug abuse . As synthetic cannabinoids are often abused substances, understanding their metabolism can help in the detection and prevention of drug abuse .
Mass Spectrometry
This metabolite is used in mass spectrometry, a powerful tool for the detection and identification of compounds . It can be used to develop and validate new analytical methods for the detection of synthetic cannabinoids in various matrices .
Pharmacodynamic Effects Study
The pharmacodynamic effects of AM2201 and its metabolites are studied in male rats . This research helps in understanding the effects of synthetic cannabinoids on the body and their potential health risks .
Pharmacokinetics Study
The pharmacokinetics of AM2201 and its metabolites, including the 7-hydroxyindole metabolite, are studied in male rats . This research provides valuable information about the absorption, distribution, metabolism, and excretion of these compounds .
Safety and Hazards
The safety data sheet for AM2201 7-hydroxyindole metabolite indicates that it is harmful if swallowed or inhaled . It is also suspected of damaging fertility or the unborn child . Special instructions should be obtained before use and all safety precautions should be read and understood . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wash thoroughly after handling .
Mechanism of Action
Target of Action
AM2201 7-hydroxyindole metabolite is a derivative of the synthetic cannabinoid AM2201 . The primary targets of this compound are the central cannabinoid (CB1) and peripheral cannabinoid (CB2) receptors . These receptors play a crucial role in the endocannabinoid system, which is involved in a variety of physiological processes including pain sensation, mood, and memory .
Mode of Action
AM2201 7-hydroxyindole metabolite interacts with its targets, the CB1 and CB2 receptors, by binding to them . This interaction triggers a series of biochemical reactions that lead to the compound’s effects.
Biochemical Pathways
The biochemical pathways affected by AM2201 7-hydroxyindole metabolite are related to the endocannabinoid system . The endocannabinoid system is a complex cell-signaling system that plays a role in regulating a wide range of functions and processes, including sleep, mood, appetite, memory, reproduction, and pain .
properties
IUPAC Name |
[1-(5-fluoropentyl)-7-hydroxyindol-3-yl]-naphthalen-1-ylmethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22FNO2/c25-14-4-1-5-15-26-16-21(19-11-7-13-22(27)23(19)26)24(28)20-12-6-9-17-8-2-3-10-18(17)20/h2-3,6-13,16,27H,1,4-5,14-15H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWBAWORWZVPCY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=C3C=CC=C4O)CCCCCF |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22FNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901017863 |
Source
|
Record name | AM-2201 7-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
AM2201 7-hydroxyindole metabolite | |
CAS RN |
1537889-11-4 |
Source
|
Record name | AM-2201 7-hydroxyindole metabolite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901017863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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